Diethyl 2,6-dimethylterephthalate

Description

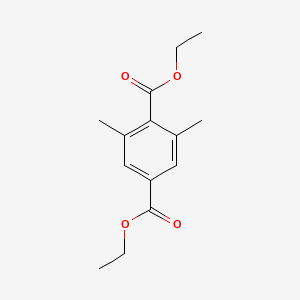

Diethyl 2,6-dimethylterephthalate (CAS: 34046-43-0) is a substituted terephthalate ester characterized by two ethyl ester groups and two methyl substituents at the 2- and 6-positions of the benzene ring. Its molecular structure combines the rigidity of the aromatic terephthalate core with the steric and electronic effects of methyl and ethyl groups. Its ethyl ester groups enhance solubility in organic solvents compared to methyl esters, while the methyl substituents may influence crystallinity and polymer chain packing .

Properties

CAS No. |

408536-82-3 |

|---|---|

Molecular Formula |

C14H18O4 |

Molecular Weight |

250.29 g/mol |

IUPAC Name |

diethyl 2,6-dimethylbenzene-1,4-dicarboxylate |

InChI |

InChI=1S/C14H18O4/c1-5-17-13(15)11-7-9(3)12(10(4)8-11)14(16)18-6-2/h7-8H,5-6H2,1-4H3 |

InChI Key |

SFIMTKVOVRYIGN-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC(=C(C(=C1)C)C(=O)OCC)C |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)C)C(=O)OCC)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of Diethyl 2,6-dimethylterephthalate with analogous compounds, focusing on structural features, physicochemical properties, and applications.

Diethyl Terephthalate (DET)

- Structure : Lacks methyl substituents on the benzene ring.

- Properties: Lower steric hindrance compared to this compound, leading to higher crystallinity in derived polymers. Ethyl ester groups provide similar solubility in non-polar solvents.

- Applications : Used in polyethylene terephthalate (PET) production. The absence of methyl groups allows for tighter polymer packing, enhancing tensile strength but reducing thermal stability compared to substituted analogs .

Dimethyl Terephthalate (DMT)

- Properties : Higher melting point (~140°C) due to shorter alkyl chains and unsubstituted aromatic core. Reduced solubility in organic solvents compared to ethyl esters.

- Applications: Key monomer for PET and polybutylene terephthalate (PBT). The simplicity of its structure enables efficient polymerization but limits tunability for niche applications .

2,6-Dimethylnaphthalene

- Structure : Naphthalene core with methyl groups at 2- and 6-positions (C₁₂H₁₂; Mol. Wt. 156.23) .

- Properties: Non-polar hydrocarbon with applications as a solvent or precursor in synthesizing naphthalene dicarboxylic acids (e.g., for PEN polymer). Unlike this compound, it lacks ester functionality, making it unsuitable for condensation polymerization .

Polyethylene Naphthalate (PEN) Monomer: 2,6-Naphthalene Dicarboxylic Acid

- Structure : Naphthalene ring with carboxylic acid groups at 2- and 6-positions.

- Properties: Produces PEN, a high-performance polymer with superior thermal stability (>200°C) and barrier properties compared to PET. The naphthalene core provides rigidity but increases synthesis complexity.

Dimethylphthalate (DMP)

- Structure : Ortho-substituted phthalate ester (methyl esters at 1,2-positions).

- Properties : Lower thermal stability than terephthalates due to the ortho configuration. Used as a plasticizer and solvent. The lack of methyl substituents on the ring reduces steric effects, but the ortho arrangement limits symmetry and crystallinity .

Key Data Table: Structural and Functional Comparison

| Compound | Molecular Formula | Substituents | Melting Point (°C) | Key Applications |

|---|---|---|---|---|

| This compound | C₁₄H₁₈O₄ | 2,6-CH₃; ethyl esters | Not reported | Polymer monomer, specialty esters |

| Diethyl Terephthalate (DET) | C₁₂H₁₄O₄ | No CH₃; ethyl esters | ~80 | PET variants, solvents |

| Dimethyl Terephthalate (DMT) | C₁₀H₁₀O₄ | No CH₃; methyl esters | ~140 | PET, PBT production |

| 2,6-Dimethylnaphthalene | C₁₂H₁₂ | 2,6-CH₃ | 110–112 | Solvent, PEN precursor |

| 2,6-Naphthalene Dicarboxylic Acid | C₁₂H₈O₄ | 2,6-COOH | >300 (decomposes) | PEN production |

Research Findings and Implications

- Steric Effects : The 2,6-dimethyl substitution in this compound introduces steric hindrance, which can disrupt polymer crystallinity. This property is advantageous for creating amorphous polymers with enhanced optical clarity but may reduce mechanical strength .

- Alkyl Chain Impact : Ethyl esters lower melting points compared to methyl esters (e.g., DMT), facilitating processing at milder temperatures. However, longer alkyl chains (e.g., propyl) might further reduce melting points but increase hydrophobicity .

- Synthetic Challenges : Introducing methyl groups to the terephthalate ring requires precise catalysis and purification steps, as seen in analogous syntheses of 2,6-dimethylnaphthalene derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.